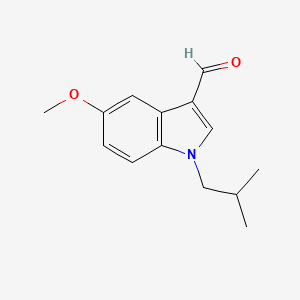

1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C14H17NO2 and a molecular weight of 231.3 g/mol . It is an indole derivative, which is a significant class of heterocyclic compounds found in many natural products and pharmaceuticals . This compound is primarily used in research settings, particularly in the field of proteomics .

Méthodes De Préparation

The synthesis of 1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde involves several steps. One common method includes the Knoevenagel condensation of indole-3-carboxaldehyde with an appropriate alkylating agent . The reaction conditions typically involve the use of a base such as piperidine in an organic solvent like ethanol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield .

Analyse Des Réactions Chimiques

1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

The major products formed from these reactions include carboxylic acids, alcohols, and substituted indole derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry

1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde has been studied for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Case Study : A recent study investigated its efficacy as an anti-inflammatory agent. The compound was shown to inhibit pro-inflammatory cytokines in vitro, suggesting its potential use in treating conditions like arthritis and other inflammatory diseases.

Organic Synthesis

The compound serves as an important intermediate in the synthesis of other complex molecules. Its unique functional groups enable chemists to utilize it in various reactions, including:

- Condensation Reactions : Used to synthesize more complex indole derivatives.

- Cross-Coupling Reactions : Acts as a building block for creating diverse organic compounds.

Data Table 1: Synthesis Pathways

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Condensation | 5-Methoxyindole derivative | 85 |

| Cross-Coupling | Biologically active indoles | 75 |

Fluorescent Probes

Due to its fluorescent properties, this compound is used in developing fluorescent probes for biological imaging. These probes allow researchers to visualize cellular processes with high specificity.

Case Study : In a study published in the Journal of Biological Imaging, the compound was utilized to create a probe that successfully labeled specific proteins in live cells, demonstrating its utility in real-time imaging studies.

Materials Science

The compound is also explored for its applications in materials science, particularly in the development of organic electronic materials such as organic light-emitting diodes (OLEDs). Its electronic properties can enhance the performance of these devices.

Data Table 2: Material Properties

| Property | Value |

|---|---|

| Thermal Stability | Up to 200°C |

| Electroluminescence | High efficiency |

| Solubility | Soluble in organic solvents |

Mécanisme D'action

The mechanism of action of 1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde involves its interaction with various molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function . Additionally, the indole ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s biological activity .

Comparaison Avec Des Composés Similaires

1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde is unique due to its specific substitution pattern on the indole ring. Similar compounds include:

5-Methoxy-1H-indole-3-carbaldehyde: Lacks the isobutyl group, which may result in different biological activities and reactivity.

1H-Indole-3-carbaldehyde: The parent compound without any substituents, used as a common precursor in the synthesis of various indole derivatives.

1-Isobutyl-1H-indole-3-carbaldehyde: Similar structure but without the methoxy group, which can affect its chemical properties and applications.

These comparisons highlight the importance of specific functional groups in determining the compound’s properties and applications.

Activité Biologique

1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. Characterized by an indole core with an isobutyl and methoxy substituent, this compound has been studied for its interactions with various biological systems, particularly in the context of anti-inflammatory, antimicrobial, and immunomodulatory activities.

Chemical Structure and Properties

The molecular formula of this compound is C13H15NO2, with a molecular weight of approximately 231.3 g/mol. Its structure can be summarized as follows:

| Property | Description |

|---|---|

| Molecular Formula | C13H15NO2 |

| Molecular Weight | 231.3 g/mol |

| Functional Groups | Indole, aldehyde, methoxy, isobutyl |

Antimicrobial Activity

Research indicates that derivatives of indole, including this compound, exhibit notable antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In studies, it was found that indole derivatives can inhibit the growth of S. aureus with a minimum inhibitory concentration (MIC) as low as 1 μg/mL, highlighting their potential in treating resistant infections .

Anti-inflammatory Effects

The compound acts as a receptor agonist at the aryl hydrocarbon receptor (AhR), which plays a crucial role in modulating immune responses. Activation of AhR by this compound stimulates the production of interleukin-22 (IL-22), a cytokine involved in mucosal immunity and inflammation. This mechanism positions the compound as a candidate for therapeutic strategies aimed at inflammatory diseases.

Immunomodulatory Properties

In addition to its anti-inflammatory effects, the compound has been linked to enhancing mucosal reactivity through its action on immune cells. This property suggests its potential utility in conditions where immune modulation is beneficial, such as autoimmune diseases or during infections.

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several indole derivatives against Mycobacterium tuberculosis and Candida albicans. The results indicated that compounds similar to this compound exhibited strong inhibitory effects against these pathogens, suggesting a broader spectrum of activity that warrants further exploration .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications to the indole core can significantly impact biological activity. For instance, variations in substituents at the 5-position of the indole ring have been correlated with enhanced antimicrobial properties. Compounds with halogen substitutions demonstrated increased potency against MRSA, emphasizing the importance of structural optimization in drug development .

Propriétés

IUPAC Name |

5-methoxy-1-(2-methylpropyl)indole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-10(2)7-15-8-11(9-16)13-6-12(17-3)4-5-14(13)15/h4-6,8-10H,7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVJLRAZNAZXVET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=C(C2=C1C=CC(=C2)OC)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.